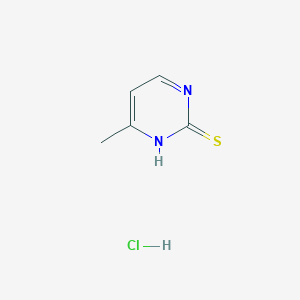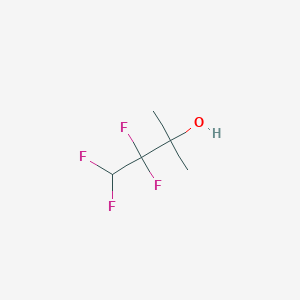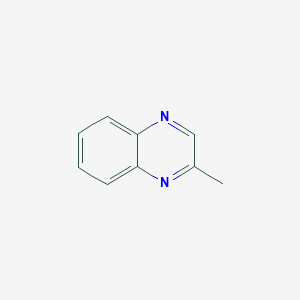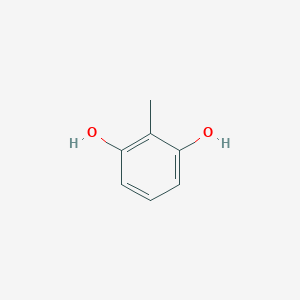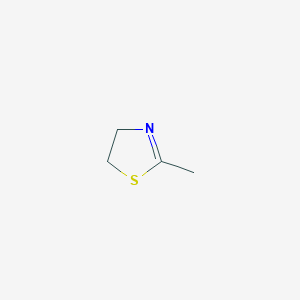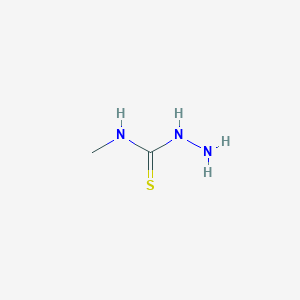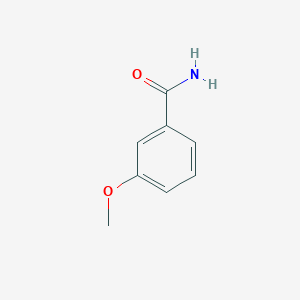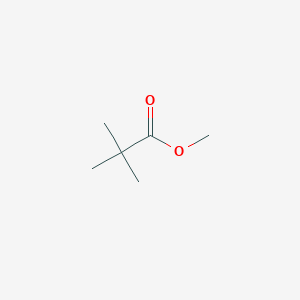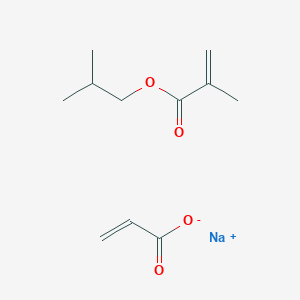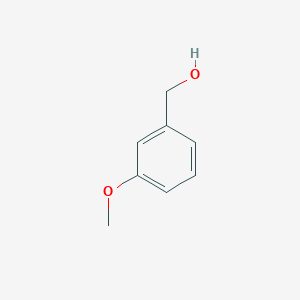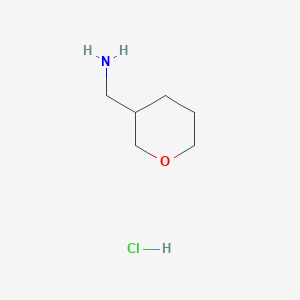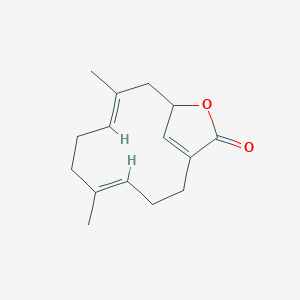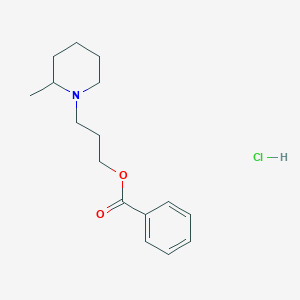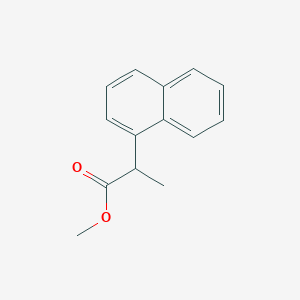
Methyl 2-(1-naphthyl)-propionate
Descripción general
Descripción
Methyl 2-(1-naphthyl)-propionate, also known as MNP, is a chemical compound that belongs to the class of aromatic esters. This compound is widely used in various scientific research applications due to its unique properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-(1-naphthyl)-propionate is not fully understood. However, it is believed that Methyl 2-(1-naphthyl)-propionate acts as a nucleophile in various organic reactions. Methyl 2-(1-naphthyl)-propionate can undergo a nucleophilic addition reaction with various electrophilic compounds, resulting in the formation of new compounds.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Methyl 2-(1-naphthyl)-propionate are not well studied. However, Methyl 2-(1-naphthyl)-propionate has been shown to have low toxicity in various animal models. Methyl 2-(1-naphthyl)-propionate has also been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl 2-(1-naphthyl)-propionate in lab experiments is its high purity. Methyl 2-(1-naphthyl)-propionate is readily available in high purity, making it ideal for use in various chemical reactions. However, one of the limitations of using Methyl 2-(1-naphthyl)-propionate is its high cost. Methyl 2-(1-naphthyl)-propionate is a relatively expensive compound, which may limit its use in certain research applications.
Direcciones Futuras
There are several future directions for the use of Methyl 2-(1-naphthyl)-propionate in scientific research. One possible direction is the development of new synthetic methodologies using Methyl 2-(1-naphthyl)-propionate as a reagent. Another possible direction is the use of Methyl 2-(1-naphthyl)-propionate in the synthesis of new biologically active compounds. Additionally, the development of new applications for Methyl 2-(1-naphthyl)-propionate in the field of organic synthesis is an area of ongoing research.
Aplicaciones Científicas De Investigación
Methyl 2-(1-naphthyl)-propionate has been widely used in scientific research due to its unique properties. One of the most common applications of Methyl 2-(1-naphthyl)-propionate is in the field of organic synthesis. Methyl 2-(1-naphthyl)-propionate is used as a reagent in various organic reactions, including the synthesis of biologically active compounds, such as drugs and natural products. Methyl 2-(1-naphthyl)-propionate has also been used in the synthesis of chiral compounds, which are important in the pharmaceutical industry.
Propiedades
Número CAS |
72221-62-6 |
|---|---|
Nombre del producto |
Methyl 2-(1-naphthyl)-propionate |
Fórmula molecular |
C14H14O2 |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
methyl 2-naphthalen-1-ylpropanoate |
InChI |
InChI=1S/C14H14O2/c1-10(14(15)16-2)12-9-5-7-11-6-3-4-8-13(11)12/h3-10H,1-2H3 |
Clave InChI |
XULIAJSFPSQIKV-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC2=CC=CC=C21)C(=O)OC |
SMILES canónico |
CC(C1=CC=CC2=CC=CC=C21)C(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

